molecular formula C16H24N2O3S2 B554701 Pmc-S-methylisothiourea CAS No. 185674-98-0

Pmc-S-methylisothiourea

Cat. No.: B554701
CAS No.: 185674-98-0
M. Wt: 356.5 g/mol
InChI Key: HQHUGFRYEKXPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biochemical Analysis

Biochemical Properties

Pmc-S-methylisothiourea is known to be a reagent for guanylation of primary, secondary, and aryl amines

Cellular Effects

It has been used in studies related to nitric oxide synthase (iNOS) inhibition . In these studies, this compound was shown to have effects on cellular function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound has been studied as an inhibitor of inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that produces nitric oxide, a molecule involved in various physiological and pathological processes. By inhibiting iNOS, this compound can potentially influence the production of nitric oxide and thereby exert its effects at the molecular level.

Dosage Effects in Animal Models

In animal models, this compound has been studied for its effects on conditions such as septic shock and renal ischemia

Preparation Methods

Synthetic Routes and Reaction Conditions

Pmc-S-methylisothiourea can be synthesized through the reaction of thiourea derivatives with methylating agents. One common method involves the use of S-methylisothiourea as a guanidylating agent. This process typically involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include the use of coupling reagents or metal-catalyzed guanidylation to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Pmc-S-methylisothiourea undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the Pmc group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. Reaction conditions typically involve the use of a base to facilitate the substitution.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield substituted guanidines, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

Pmc-S-methylisothiourea has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pmc-S-methylisothiourea is unique due to its stability under various conditions and its ability to provide orthogonal protection in synthetic strategies. This makes it particularly valuable in complex organic synthesis where selective protection and deprotection are required .

Properties

IUPAC Name

methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S2/c1-9-10(2)14(23(19,20)18-15(17)22-6)11(3)12-7-8-16(4,5)21-13(9)12/h7-8H2,1-6H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHUGFRYEKXPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pmc-S-methylisothiourea
Reactant of Route 2
Pmc-S-methylisothiourea
Reactant of Route 3
Pmc-S-methylisothiourea
Reactant of Route 4
Pmc-S-methylisothiourea
Reactant of Route 5
Pmc-S-methylisothiourea
Reactant of Route 6
Pmc-S-methylisothiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.